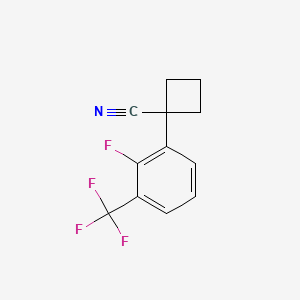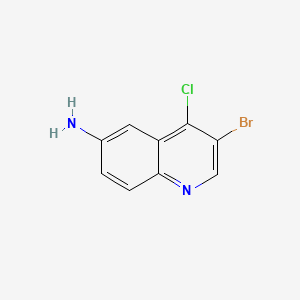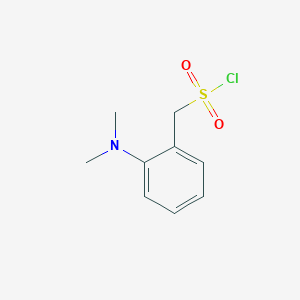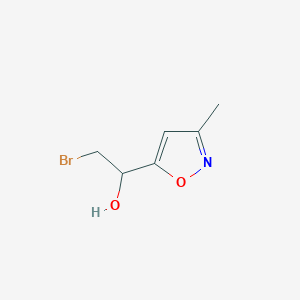![molecular formula C9H20Cl2N2 B15321491 1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-Methyl-1-azabicyclo[222]octan-3-yl}methanaminedihydrochloride is an organic compound with a complex bicyclic structure
Méthodes De Préparation
The synthesis of 1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclic structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is employed in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: This compound shares the bicyclic structure but lacks the methyl and methanamine substituents, resulting in different chemical properties and applications.
2-Azabicyclo[3.2.1]octane:
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H20Cl2N2 |
|---|---|
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
(4-methyl-1-azabicyclo[2.2.2]octan-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-9-2-4-11(5-3-9)7-8(9)6-10;;/h8H,2-7,10H2,1H3;2*1H |
Clé InChI |
WONIRKWCEXBQFI-UHFFFAOYSA-N |
SMILES canonique |
CC12CCN(CC1)CC2CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B15321416.png)
![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)




![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)




